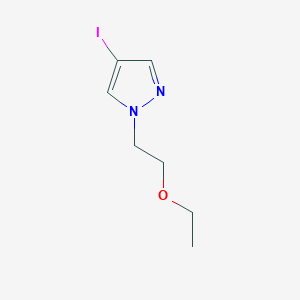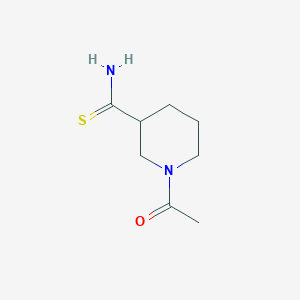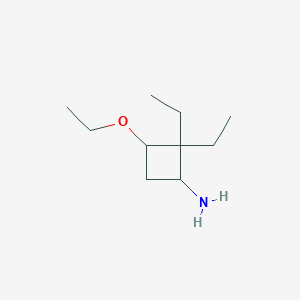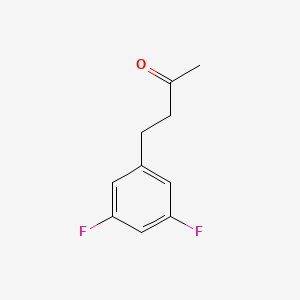![molecular formula C9H16O B1444146 Spiro[3.5]nonan-1-OL CAS No. 60211-19-0](/img/structure/B1444146.png)
Spiro[3.5]nonan-1-OL
Vue d'ensemble
Description
Spiro[3.5]nonan-1-ol is a chemical compound with the linear formula C9H16O . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of Spiro[3.5]nonan-1-OL consists of a nine-carbon chain (C9) with 16 hydrogen atoms (H16) and one oxygen atom (O), giving it the linear formula C9H16O . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
Spiro[3.5]nonan-1-ol has a molecular weight of 140.23 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Chiral Auxiliary in Diels–Alder Reactions
Spiro[3.5]nonan-1-OL derivatives, specifically (1R,5S,6S)-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol, have been used as a chiral auxiliary in Diels–Alder reactions. This method provides a highly enantioselective synthesis, with the enantioselectivity of Diels–Alder adducts ranging from 86-98% ee. The process also allows for the auxiliary to be recycled (Burke, Allan, Parvez, & Keay, 2000).
Synthesis of Spiro[4.4]nonane and Spiro[4.5]decane Systems
Spiro[4.4]nonane and spiro[4.5]decane systems have been synthesized via FeCl3-induced Nazarov cyclization. This process is influenced by the presence/absence of α′-substituents and uses trimethylsilyl groups to achieve good yields (Kuroda, Koshio, Koito, Sumiya, Murase, & Hirono, 2000).
Pilot Plant Scale Synthesis
Spiro[3.5]nonane-6,8-dione has been synthesized on a pilot plant scale. This two-step synthesis starts with the epoxidation of spiro[3.5]non-7-en-6-one, followed by a palladium-catalyzed rearrangement, yielding spiro[3.5]nonane-6,8-dione (Lehmann, Kuhn, & Krüger, 2003).
Rhodium(II)-Carbenoid C–H Insertion Synthesis
Rhodium(II)-carbenoid C–H insertion reactions have been used for the synthesis of α,β′-dioxospirane systems, including spiro[4.4]nonane-, spiro[4.5]decane-, and spiro[4.6]undecane-α,β′-diones. This method has led to the creation of trans-bicyclic derivatives with determined relative stereochemistry (Aburel, Romming, & Undheim, 2000).
Synthesis of Dimethyl Gloiosiphone A
The synthesis of a spiro[4.4]nonane skeleton through palladium-catalyzed domino cyclization has been reported. This approach involves intramolecular alkene insertion and Heck-type cyclization, crucial in synthesizing dimethyl gloiosiphone A (Doi, Iijima, Takasaki, & Takahashi, 2007).
Synthesis of Monoterpene-Polyketides
Spiro[3.5]nonane derivatives have been isolated from Cryptocarya laevigata, revealing the synthesis of novel lactone derivatives, cryptolaevilactones. These compounds feature a unique spiro[3.5]nonane moiety formed by hetero [2 + 2] cyclization of monoterpene and polyketide, a novel discovery in natural product chemistry (Tsurumi, Miura, Saito, Miyake, Fujie, Newman, O’Keefe, Lee, & Nakagawa-Goto, 2018).
Novel Azo Dye Sulpha Drugs
Spiro[3.5]nonan-1-OL derivatives have been used in the synthesis of novel azo dyes by diazotization and coupling processes. These compounds have potential applications as antimicrobial agents, demonstrating the versatility of spiro[3.5]nonan-1-OL in pharmaceutical chemistry (Awad, Hafez, & El-zohry, 2007).
Propriétés
IUPAC Name |
spiro[3.5]nonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9(8)5-2-1-3-6-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHWEINRWBMYSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.5]nonan-1-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)

![6-(2,2,2-Trifluoroethyl)bicyclo[3.1.0]hexan-6-ol](/img/structure/B1444069.png)
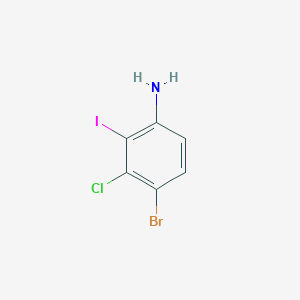

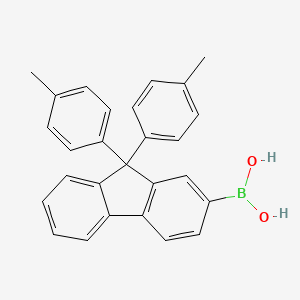
![[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1444076.png)
